4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid

Description

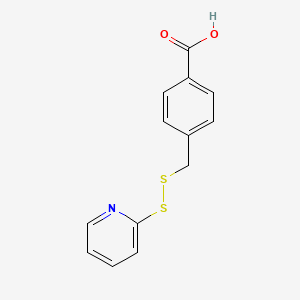

4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid (CAS: 1374244-70-8) is a sulfur-containing aromatic compound with the molecular formula C₁₃H₁₁NO₂S₂ and a molecular weight of 277.36 g/mol . The structure comprises a benzoic acid backbone functionalized with a pyridin-2-yldisulfaneyl methyl group. The disulfide (-S-S-) linkage in the pyridine moiety confers unique redox-responsive properties, making it relevant in drug delivery systems, bioconjugation, and materials science .

Properties

IUPAC Name |

4-[(pyridin-2-yldisulfanyl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c15-13(16)11-6-4-10(5-7-11)9-17-18-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZRWZICWFYVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid typically involves the following steps:

Formation of the Disulfide Bridge: The initial step involves the formation of the disulfide bridge between the pyridine and benzoic acid moieties. This can be achieved through the reaction of 2-mercaptopyridine with 4-(bromomethyl)benzoic acid under basic conditions.

Oxidation: The resulting intermediate is then oxidized to form the disulfide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Nitrobenzoic acids or halobenzoic acids.

Scientific Research Applications

4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of disulfide bond formation and reduction in proteins.

Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions in biological systems. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, which can affect protein structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Disulfide-Containing Analogues

Compounds with disulfide bonds are pivotal in redox-responsive applications. Key analogues include:

4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid (CAS: 112241-25-5) Molecular formula: C₁₄H₁₃NO₂S₂ Structural distinction: An ethyl group replaces the methyl spacer in the disulfide linkage.

3-(2-Pyridyldithio)propanoic acid Structural distinction: A propanoic acid backbone instead of benzoic acid. Application: Widely used as a heterobifunctional crosslinker for protein conjugation due to its reactive disulfide and carboxylate groups .

Thioether and Sulfamoyl Derivatives

Compounds with single sulfur linkages or sulfonamide groups exhibit distinct chemical behaviors:

3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid Structural distinction: A pyrimidine-thioether moiety replaces the disulfide group.

4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid (CAS: Not specified) Molecular formula: C₁₂H₉ClN₂O₄S Structural distinction: Incorporates a sulfamoyl (-SO₂NH-) group and a chlorine substituent. Significance: The electron-withdrawing Cl and sulfamoyl groups may enhance acidity and binding affinity in enzyme inhibition studies .

Simplified Pyridine-Benzoic Acid Derivatives

4-(2-Pyridyl)benzoic acid (CAS: Not specified) Molecular formula: C₁₂H₉NO₂ Structural distinction: Lacks the disulfide group, featuring a direct pyridyl-benzoic acid linkage. Application: A building block in synthesizing coordination polymers and pharmaceutical intermediates .

Comparative Data Table

Biological Activity

4-((Pyridin-2-yldisulfaneyl)methyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzoic acid moiety linked to a pyridine group through a disulfide bond, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.36 g/mol |

| IUPAC Name | This compound |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. It is particularly effective against strains resistant to conventional antibiotics.

- Antioxidant Activity : The compound demonstrates notable antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.

- Cell Signaling Modulation : It can modulate signaling pathways associated with cell proliferation and apoptosis, which is crucial in cancer biology.

- Metal Chelation : The presence of sulfur in the structure allows for metal ion chelation, potentially enhancing its antioxidant activity by reducing metal-catalyzed oxidative damage .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain resistant strains, indicating strong antibacterial properties.

- Anti-inflammatory Study : In a model of acute inflammation, administration of this compound significantly reduced edema formation compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antioxidant Assessment : The compound was tested for its ability to scavenge free radicals using DPPH assay methods, showing an IC50 value comparable to established antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.